
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
Researchers have explored the use of derivatives of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide in Alzheimer's disease (AD) research. A study by Shoghi-Jadid et al. (2002) used a hydrophobic radiofluorinated derivative, [18F]FDDNP, in positron emission tomography (PET) for identifying and monitoring neurofibrillary tangles and beta-amyloid senile plaques in the brains of living AD patients. This derivative showed promising results in diagnosing and monitoring the progression of AD, correlating with memory performance scores (Shoghi-Jadid et al., 2002).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used to identify metabolites in human urine. Hardt and Angerer (1999) developed a method using gas chromatography-mass spectrometry to determine metabolites of pirimicarb, including 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP) in human urine. This research contributes significantly to the field of toxicology and occupational health (Hardt & Angerer, 1999).
Synthetic Chemistry
The compound has also been investigated in the synthesis of various chemical structures. Chiriac et al. (2005) conducted a study on the synthesis of cinnamic acids, indicating the role of similar compounds in facilitating diverse chemical synthesis processes (Chiriac et al., 2005).
Biological Monitoring
In the context of biological monitoring, research by Hardt et al. (1999) highlighted the detection of pirimicarb metabolites, including DDHP, in the urine of workers exposed to this insecticide, demonstrating the compound's significance in environmental and occupational health monitoring (Hardt et al., 1999).
Antiviral Research
Furthermore, Holý et al. (2002) explored 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity, incorporating structures related to this compound. These compounds demonstrated significant potential in inhibiting the replication of various viruses, including herpes simplex and HIV (Holý et al., 2002).
Antibacterial Research
Roy et al. (2008) investigated the antibacterial activity of cellulosic fibers grafted with 2-(dimethylamino)ethyl methacrylate, related to the compound . This research has implications for developing novel antibacterial materials and surfaces (Roy et al., 2008).
Wirkmechanismus
Target of action
The compound contains a pyrimidine ring, which is a key component of many biological molecules, including nucleotides in DNA and RNA. Therefore, it’s possible that this compound could interact with nucleic acids or proteins that bind to them .
Mode of action
The compound also contains a dimethylamino group, which is a common feature in tertiary amines . Tertiary amines can act as bases, accepting protons and forming salts . They can also form hydrogen bonds with other molecules, which could allow this compound to interact with a variety of biological targets .
Biochemical pathways
Without specific information on this compound, it’s difficult to predict exactly which biochemical pathways it might affect. Many drugs that contain pyrimidine rings or tertiary amines have effects on pathways involved in cell growth and division, signal transduction, and neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its size, charge, and the presence of functional groups that can interact with biological molecules. Tertiary amines, for example, are often well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it interacts with DNA or RNA, it could potentially affect gene expression and cell function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the basicity of a tertiary amine can be affected by the pH of its environment .
Eigenschaften
IUPAC Name |
(E)-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14-21-16(13-17(22-14)23(2)3)19-11-12-20-18(24)10-9-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,20,24)(H,19,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOOQXMVDUCLA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
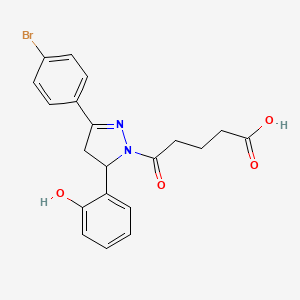
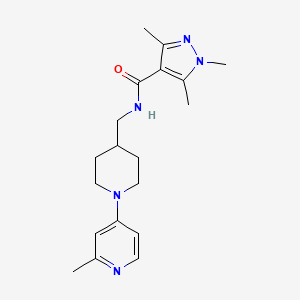
![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2967239.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2967242.png)
![2-Chloro-N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2967243.png)

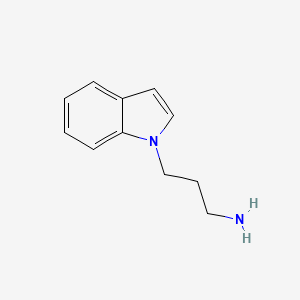
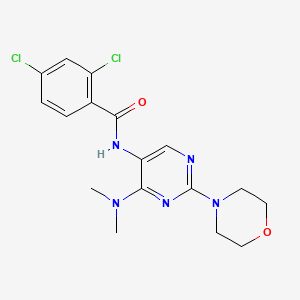

![2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol](/img/structure/B2967252.png)
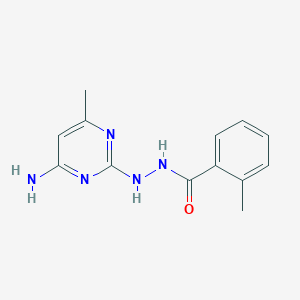

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2967256.png)
